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Introduction

The stable isotope composition of chromium (Cr) in marine sediments has emerged as a

powerful proxy for reconstructing past ocean-atmosphere oxygen levels.[1][2][3][4] The method

is based on the redox-sensitive behavior of chromium. In oxic (oxygen-rich) environments,

chromium exists predominantly as the soluble and mobile hexavalent species, chromate

(Cr(VI)).[3] In contrast, under reducing conditions, Cr(VI) is reduced to the trivalent form

(Cr(III)), which is significantly less soluble, particle-reactive, and is readily removed from the

water column and buried in sediments.[3][5] This reduction process is accompanied by

significant isotopic fractionation, where the lighter isotopes (like ⁵²Cr) are preferentially

incorporated into the Cr(III) phase, leaving the remaining dissolved Cr(VI) pool enriched in the

heavier isotope, ⁵³Cr.[2] Consequently, the chromium isotopic composition (expressed as

δ⁵³Cr) of ancient marine sediments can provide a record of the extent of marine anoxia and the

history of terrestrial oxidative weathering.[3][6]

This document provides detailed application notes and a comprehensive protocol for the use of

chromium isotopes in paleo-oceanography, with a focus on the analytical procedures involving

a ⁵⁰Cr-⁵⁴Cr double spike for high-precision isotope ratio measurements.
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The fundamental premise of the δ⁵³Cr proxy is that the oxidation of Cr(III) in continental rocks

to soluble Cr(VI) requires an oxidizing agent, primarily manganese oxides, which are stable in

the presence of free oxygen.[6] This Cr(VI) is then transported to the oceans via rivers.

Oxic Oceans: In a well-oxygenated ocean, the residence time of Cr(VI) is long, and its

removal to sediments is limited. The δ⁵³Cr signature of authigenic (formed in place)

chromium in sediments will reflect the isotopic composition of the global seawater reservoir.

Anoxic/Euxinic Oceans: In oceans with widespread anoxic or euxinic (anoxic and sulfidic)

zones, dissolved Cr(VI) is reduced to Cr(III) in the water column or within the sediment.[7]

This partial reduction leads to an isotopically light δ⁵³Cr signature in the authigenic sediment

fraction, while the residual seawater becomes isotopically heavier.[1][7][8] However, if

reduction is quantitative (complete), the sediment will inherit the δ⁵³Cr of the overlying water

without fractionation.[9]

Therefore, shifts in the δ⁵³Cr values of sedimentary rocks over geological time are interpreted

as changes in the global extent of marine anoxia and the intensity of continental oxidative

weathering.[3][6]

Data Interpretation
Interpreting sedimentary δ⁵³Cr records requires careful consideration of local versus global

signals. It is crucial to distinguish the authigenic Cr fraction, which records the seawater

chemistry, from the detrital fraction derived from the weathering of continental crust.[10] The

detrital component typically has a δ⁵³Cr value close to that of bulk silicate Earth (-0.12 ±

0.10‰).[11]
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Parameter Interpretation

Positive δ⁵³Cr Excursion

Often indicates increased global oxygenation,

leading to more extensive oxidative weathering

on land and a heavier global seawater Cr

isotope reservoir.

Negative δ⁵³Cr Excursion

May suggest an expansion of local or global

anoxia, leading to the burial of isotopically light

Cr(III).

δ⁵³Cr near Bulk Earth Value

Can indicate deposition under highly reducing

conditions where Cr(VI) reduction was

quantitative, or a strong detrital influence.[7][9]

Quantitative Data Summary
The following tables summarize typical chromium concentrations and δ⁵³Cr values from various

marine environments, providing a baseline for data comparison.

Table 1: Representative δ⁵³Cr Values in Modern Marine Environments
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Environment Location Sample Type δ⁵³Cr (‰) Reference

Oxic Seawater
Sub-tropical

North Atlantic
Dissolved Cr +1.06 to +1.42 [11]

Oxic Seawater Argentine Basin Dissolved Cr ~+0.6 [4]

Redox-Stratified

Estuary

Chesapeake Bay

(Euxinic Deep

Water)

Dissolved Cr -0.41 [1]

Anoxic Basin Cariaco Basin
Authigenic

Sediment Leach
+0.38 ± 0.10 [10]

Oxygen

Minimum Zone
Peru Margin

Authigenic

Sediment Leach
+0.45 to +0.61 [10][11]

Oxic Sediments Various Detrital Fraction -0.05 ± 0.10 [10]

Bulk Silicate

Earth
N/A Igneous Rocks -0.12 ± 0.10 [11]

Table 2: Chromium Concentrations in Marine Samples

Environment Location Sample Type
Cr
Concentration

Reference

Oxic Seawater
Sub-tropical

North Atlantic
Dissolved

1.84 - 2.63 nmol

kg⁻¹
[11]

Euxinic Deep

Water
Chesapeake Bay Dissolved 0.51 nmol kg⁻¹ [1]

Carbonate

Sediments
Various

Carbonate

Fraction
1.14 - 16.21 ppm [6]

Experimental Protocols
This section details the analytical procedure for determining the δ⁵³Cr of the authigenic fraction

of marine sediments using a ⁵⁰Cr-⁵⁴Cr double spike and Multi-Collector Inductively Coupled
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Plasma Mass Spectrometry (MC-ICP-MS).

Sample Preparation and Handling
1.1. Pre-cleaning: All labware (e.g., PFA vials, centrifuge tubes, pipette tips) must be

rigorously acid-cleaned to avoid metal contamination.

1.2. Sediment Preparation:

Freeze-dry bulk sediment samples to remove water.

Grind the dried sediment to a fine, homogeneous powder (<100 mesh) using an agate

mortar and pestle.

Store the powdered sample in clean, sealed vials.

Sequential Extraction for Authigenic Chromium
This procedure is designed to isolate the isotopically significant authigenic Cr fraction from the

detrital silicate-bound fraction.[10]

2.1. Carbonate and Fe-Mn Oxyhydroxide Removal:

Weigh approximately 100-200 mg of powdered sediment into a clean 50 mL centrifuge

tube.

Add 10 mL of a buffered acetic acid solution (e.g., 1M sodium acetate buffered to pH 5) to

remove carbonates. Agitate for 4-6 hours.

Centrifuge and discard the supernatant. Rinse the solid residue with deionized water.

To the residue, add 10 mL of a reducing solution (e.g., 0.1 M hydroxylamine hydrochloride

in 0.05 M nitric acid) to dissolve Fe-Mn oxyhydroxides. Agitate for 6-8 hours.

Centrifuge the sample. Crucially, collect the supernatant (leachate) into a clean PFA vial.

This leachate contains the authigenic Cr pool. The remaining solid is the detrital fraction.
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Chromium Purification by Ion Exchange
Chromatography
The collected leachate must be purified to separate Cr from the sample matrix, which can

cause interferences during mass spectrometry.[12] This is typically a multi-stage process.

3.1. Double Spike Addition:

Take a precise aliquot of the leachate.

Add a known amount of a ⁵⁰Cr-⁵⁴Cr double spike. The amount of spike added should be

calculated to achieve an optimal sample-to-spike ratio (e.g., ~1:1).

Allow the sample-spike mixture to equilibrate for at least 24 hours.

3.2. Cation Exchange Chromatography (Stage 1):

Condition a column containing a cation exchange resin (e.g., AG50W-X8) with dilute HCl.

Load the spiked sample onto the column.

Elute the matrix elements with dilute HCl (e.g., 2 M HCl).

Elute Cr with a stronger acid (e.g., 6 M HCl). Collect the Cr fraction.

3.3. Anion Exchange Chromatography (Stage 2):

To further purify the sample, convert the collected Cr fraction to an appropriate medium for

anion exchange. This may involve oxidizing Cr(III) to Cr(VI) using a dilute hydrogen

peroxide solution in a basic medium.

Condition a column with an anion exchange resin (e.g., AG1-X8).

Load the sample. Cr(VI) will be retained by the resin.

Wash the column to remove any remaining matrix cations.
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Elute the purified Cr by reducing it back to Cr(III) with a dilute acid containing a reducing

agent.

Dry down the purified Cr fraction and re-dissolve in dilute nitric acid (e.g., 0.3 M HNO₃) for

analysis.

Isotopic Analysis by MC-ICP-MS
4.1. Instrumentation: Use a high-resolution Multi-Collector ICP-Mass Spectrometer capable

of resolving isobaric interferences.[12]

4.2. Measurement:

Introduce the purified sample solution into the MC-ICP-MS.

Measure the ion beams for ⁵⁰Cr, ⁵²Cr, ⁵³Cr, and ⁵⁴Cr simultaneously. Also monitor for

potential interferences (e.g., ⁵⁰Ti, ⁵⁰V, ⁵⁴Fe).

Analyze samples bracketed by a known Cr isotope standard (e.g., NIST SRM 979) to

correct for instrument drift.

4.3. Data Processing:

The raw isotope ratios are corrected for instrumental mass bias and interferences using

the double-spike data reduction algorithm.

The final chromium isotope composition is expressed in delta notation (δ⁵³Cr) in parts per

thousand (per mil, ‰) relative to the NIST SRM 979 standard:

δ⁵³Cr (‰) = [ ( (⁵³Cr/⁵²Cr)ₛₐₘₚₗₑ / (⁵³Cr/⁵²Cr)ₛᵣₘ₉₇₉ ) - 1 ] × 1000
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Continental Crust
(Cr(III) in Rocks)
δ⁵³Cr ≈ -0.12‰

Riverine Transport
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Oxidative Weathering
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Detrital Burial
(Cr(III))

δ⁵³Cr ≈ -0.12‰

Physical ErosionAtmospheric O₂

Ocean Reservoir
(Dissolved Cr(VI))

δ⁵³Cr ≈ +0.6 to +1.4‰

Input

Marine Sediments

Partial Reduction &
Scavenging (Anoxia)
(Large Fractionation)

Authigenic Burial
(Cr(III))

δ⁵³Cr is variable
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Sample Preparation

Chromium Purification

Isotope Analysis

1. Bulk Sediment Sample
(Freeze-dried, Powdered)

2. Sequential Leaching
(e.g., Acetic Acid, Hydroxylamine)

Authigenic Leachate
(Aqueous Cr(III))

Detrital Residue
(Discarded or Archived)

3. Add ⁵⁰Cr-⁵⁴Cr Double Spike

4. Cation Exchange
Chromatography

5. Anion Exchange
Chromatography

Purified Cr Fraction

6. Analysis by MC-ICP-MS

7. Data Reduction
(Double Spike Algorithm)

Final δ⁵³Cr Value (‰)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure Authigenic δ⁵³Cr
in Sediment Core

δ⁵³Cr > Bulk Earth
(e.g., > +0.1‰) ?

δ⁵³Cr < Bulk Earth
(e.g., < -0.2‰) ?

No

Interpretation:
Well-oxygenated global ocean.
Extensive oxidative weathering.

Yes

Interpretation:
Local or widespread anoxia.

Partial Cr(VI) reduction.

Yes

Interpretation:
Euxinic or highly reducing conditions.

Quantitative Cr(VI) reduction, or
strong detrital influence.

No
(δ⁵³Cr ≈ Bulk Earth)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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